An In-depth Technical Guide to 4-Bromothiophene-2-sulfonamide: A Key Heterocyclic Building Block
An In-depth Technical Guide to 4-Bromothiophene-2-sulfonamide: A Key Heterocyclic Building Block
Introduction
4-Bromothiophene-2-sulfonamide is a specialized heterocyclic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, which features a five-membered thiophene ring substituted with a bromine atom and a sulfonamide group, provides a unique combination of reactivity and biological activity. The electron-withdrawing nature of these substituents profoundly influences the electronic landscape of the thiophene core, making it a versatile scaffold for the synthesis of a diverse array of more complex molecules.[1] This guide offers a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and applications of 4-Bromothiophene-2-sulfonamide, tailored for researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
The foundational step in leveraging any chemical entity is a thorough understanding of its core identity and physical characteristics.
Chemical Structure
4-Bromothiophene-2-sulfonamide is characterized by a planar, aromatic thiophene ring. A bromine atom is attached at the 4-position, and a sulfonamide functional group (-SO₂NH₂) is present at the 2-position.[1] This specific arrangement of functional groups is critical to its chemical behavior.
The presence of two sulfur atoms—one in the heterocyclic ring and one in the sulfonamide group—creates distinct electronic environments that are key to its properties.[1]
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. It is important to note that some data is for the isomeric compound 5-Bromothiophene-2-sulfonamide (CAS 53595-65-6), which is often used as a reference due to its similar structure.
| Property | Value | Source |
| Melting Point | 138-142 °C (for 5-bromo isomer) | [3] |
| Boiling Point | 386.4±52.0 °C (Predicted, for 5-bromo isomer) | [3] |
| Density | 1.951±0.06 g/cm³ (Predicted, for 5-bromo isomer) | [3] |
| Solubility | Soluble in Methanol (for 5-bromo isomer) | [3] |
| Appearance | Light orange to yellow to green powder/crystal | [3] |
| pKa | 9.75±0.60 (Predicted, for 5-bromo isomer) | [3] |
Synthesis and Purification
The reliable synthesis of 4-Bromothiophene-2-sulfonamide is crucial for its application in research and development. The most common route begins with 2-bromothiophene.
Synthetic Pathway Rationale
The synthesis is typically a two-step process: chlorosulfonation followed by ammonolysis.[1]
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Chlorosulfonation : 2-Bromothiophene is treated with chlorosulfonic acid. This is an electrophilic aromatic substitution reaction. The thiophene ring is activated towards electrophiles, and the sulfonyl group is directed to the 5-position (adjacent to the sulfur atom and para to the bromine) due to the directing effects of the heteroatom and the halogen.
-
Ammonolysis : The resulting 4-bromothiophene-2-sulfonyl chloride intermediate is then reacted with ammonia (or an amine) to displace the chloride and form the stable sulfonamide.[1]
This regioselective approach is efficient, with reported yields for the sulfonamide formation step ranging from 68–90%.[1]
Detailed Experimental Protocol
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Step 1: Synthesis of 4-Bromothiophene-2-sulfonyl chloride
-
In a flask equipped with a stirrer and under an inert atmosphere, cool chlorosulfonic acid (3-5 equivalents) to 0-5 °C.
-
Slowly add 2-bromothiophene (1 equivalent) to the cooled chlorosulfonic acid, maintaining the temperature below 5 °C. The choice of a significant excess of chlorosulfonic acid serves as both reagent and solvent, driving the reaction to completion.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.
-
Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
-
Step 2: Synthesis of 4-Bromothiophene-2-sulfonamide
-
Dissolve the crude 4-bromothiophene-2-sulfonyl chloride in a suitable solvent such as dichloromethane or tetrahydrofuran.[1]
-
Cool the solution to 0 °C and bubble ammonia gas through the solution or add aqueous ammonia dropwise with vigorous stirring. Careful control of pH is necessary for complete reaction.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Bromothiophene-2-sulfonamide.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Reactivity and Key Chemical Transformations
4-Bromothiophene-2-sulfonamide possesses two primary sites of reactivity: the bromine atom at the C4 position and the sulfonamide group. This dual reactivity makes it a highly valuable and versatile building block.
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Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime handle for forming new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, which pairs the bromothiophene with various aryl boronic acids, is a widely used method to synthesize a vast library of 5-arylthiophene-2-sulfonamide derivatives.[4] These reactions are typically catalyzed by a palladium(0) species, such as Pd(PPh₃)₄, in the presence of a base like K₃PO₄.[4]
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N-Functionalization of the Sulfonamide: The sulfonamide nitrogen can be readily functionalized.
These transformations allow for the fine-tuning of the molecule's steric and electronic properties, which is a cornerstone of modern drug design.
Below is a diagram illustrating the key reaction pathways for 4-Bromothiophene-2-sulfonamide.
Caption: Key reaction pathways of 4-Bromothiophene-2-sulfonamide.
Applications in Medicinal Chemistry and Drug Development
The sulfonamide functional group is a well-established pharmacophore found in numerous clinically important drugs.[6] Thiophene-based sulfonamides, including derivatives of 4-bromothiophene-2-sulfonamide, are of particular interest for their diverse biological activities.
Carbonic Anhydrase Inhibition
One of the most prominent applications of this scaffold is in the development of carbonic anhydrase inhibitors (CAIs).[7] Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer.[8][9] The sulfonamide moiety is crucial for binding to the zinc ion in the enzyme's active site. A series of 4-substituted thiophene-2-sulfonamides have demonstrated potent, nanomolar-level inhibition of human carbonic anhydrase II.[7]
Antibacterial Agents
Derivatives of bromothiophene sulfonamide have shown significant potential as antibacterial agents, including against drug-resistant strains like Klebsiella pneumoniae.[1] The general mechanism for sulfonamide antibacterials involves acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis in bacteria.[5] By modifying the core structure through the reactions described previously, researchers can optimize the antibacterial spectrum and potency.
Urease Inhibition
Thiophene sulfonamide derivatives have also been identified as potent inhibitors of the urease enzyme.[1][4] Urease is implicated in the pathogenesis of infections caused by bacteria such as Helicobacter pylori and is associated with the formation of kidney stones.[1]
Handling and Safety
As with any laboratory chemical, proper handling of 4-Bromothiophene-2-sulfonamide is essential. It is classified as a corrosive and irritant. GHS hazard statements indicate that it may cause severe skin burns, eye damage, and skin and eye irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[3]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
4-Bromothiophene-2-sulfonamide is a highly functionalized heterocyclic compound with significant strategic value for researchers in drug discovery and materials science. Its defined structure, coupled with the versatile reactivity of both the C-Br bond and the sulfonamide group, provides a robust platform for generating diverse molecular libraries. Its demonstrated utility in developing potent enzyme inhibitors, particularly for carbonic anhydrase and bacterial targets, underscores its importance as a key building block in the pursuit of novel therapeutics. A thorough understanding of its synthesis, reactivity, and biological potential is paramount for unlocking its full capabilities in modern chemical and pharmaceutical research.
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Khan, K. M., et al. (2016). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). ResearchGate. Retrieved February 4, 2026, from [Link]
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Ali, A., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. Retrieved February 4, 2026, from [Link]
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Bano, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved February 4, 2026, from [Link]
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